Methyl N-[(benzyloxy)carbonyl]glycylalaninate
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Overview
Description
L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester is an organic compound with the molecular formula C14H18N2O5. It is commonly used in biochemical research as an intermediate or raw material for the synthesis of specific compounds . This compound is known for its stability at room temperature and its solubility in organic solvents such as alcohol, ether, and ketone .
Preparation Methods
The synthesis of L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester typically involves organic synthesis methods. One common preparation method is the reaction of L-alanine with benzoyl chloride to produce the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reagent for the synthesis of peptides and proteins.
Biology: In biochemical research, it serves as an intermediate for the synthesis of specific compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester involves its interaction with specific molecular targets and pathways. It acts as a protective group for amino acids, protecting the carboxyl or amino groups during the synthesis of specific peptide chains . This protection is crucial for ensuring the correct sequence and structure of the synthesized peptides.
Comparison with Similar Compounds
L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester can be compared with other similar compounds such as:
- N-Carbobenzoxy-L-alanine methyl ester
- N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester
- N-[(phenylmethoxy)carbonyl]glycyl-L-alanine methyl ester These compounds share similar protective functions in peptide synthesis but may differ in their specific chemical properties and reactivity . The uniqueness of L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester lies in its specific molecular structure, which provides distinct reactivity and stability characteristics.
Properties
CAS No. |
16816-28-7 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H18N2O5/c1-10(13(18)20-2)16-12(17)8-15-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
InChI Key |
FRAUDHDTLOHHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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